
N1,N2-Bis(naphthalen-1-ylmethyl)-N'1,N'2-bis(naphthalen-1-ylmethylene)oxalohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N2-Bis(naphthalen-1-ylmethyl)-N’1,N’2-bis(naphthalen-1-ylmethylene)oxalohydrazide is a complex organic compound characterized by its unique structure, which includes multiple naphthalene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-Bis(naphthalen-1-ylmethyl)-N’1,N’2-bis(naphthalen-1-ylmethylene)oxalohydrazide typically involves the reaction of naphthalene derivatives with oxalohydrazide under specific conditions. The process may include steps such as:
Condensation Reaction: Naphthalene derivatives are reacted with oxalohydrazide in the presence of a suitable catalyst.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N1,N2-Bis(naphthalen-1-ylmethyl)-N’1,N’2-bis(naphthalen-1-ylmethylene)oxalohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the naphthalene rings.
Applications De Recherche Scientifique
N1,N2-Bis(naphthalen-1-ylmethyl)-N’1,N’2-bis(naphthalen-1-ylmethylene)oxalohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: May be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N1,N2-Bis(naphthalen-1-ylmethyl)-N’1,N’2-bis(naphthalen-1-ylmethylene)oxalohydrazide involves its interaction with molecular targets through its naphthalene rings. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-(2-pyridylmethyl)-N2-(2-methyl-1-naphthyl)oxalamide
- N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine
- N1,N2-bis(thiophen-2-ylmethyl)oxalamide
Uniqueness
N1,N2-Bis(naphthalen-1-ylmethyl)-N’1,N’2-bis(naphthalen-1-ylmethylene)oxalohydrazide is unique due to its multiple naphthalene rings, which provide distinct chemical properties and potential applications compared to similar compounds. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C46H34N4O2 |
|---|---|
Poids moléculaire |
674.8 g/mol |
Nom IUPAC |
N,N'-bis(naphthalen-1-ylmethyl)-N,N'-bis[(E)-naphthalen-1-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C46H34N4O2/c51-45(49(31-39-23-11-19-35-15-3-7-27-43(35)39)47-29-37-21-9-17-33-13-1-5-25-41(33)37)46(52)50(32-40-24-12-20-36-16-4-8-28-44(36)40)48-30-38-22-10-18-34-14-2-6-26-42(34)38/h1-30H,31-32H2/b47-29+,48-30+ |
Clé InChI |
GOWWFNDAXQESRX-GWSDYOLYSA-N |
SMILES isomérique |
C1=CC=C2C(=CC=CC2=C1)CN(/N=C/C3=CC=CC4=CC=CC=C34)C(=O)C(=O)N(/N=C/C5=CC=CC6=CC=CC=C56)CC7=CC=CC8=CC=CC=C78 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CN(C(=O)C(=O)N(CC3=CC=CC4=CC=CC=C43)N=CC5=CC=CC6=CC=CC=C65)N=CC7=CC=CC8=CC=CC=C87 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one](/img/structure/B13116162.png)
![[1,2,5]Selenadiazolo[3,4-d]pyrimidin-7(3h)-one](/img/structure/B13116166.png)
![2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13116167.png)
![3-(4-Methylphenyl)-2-[(3-methylphenyl)methyl]-2H-indazole](/img/structure/B13116169.png)

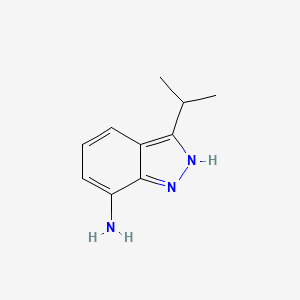

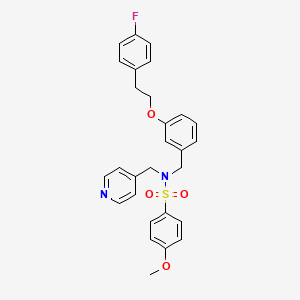
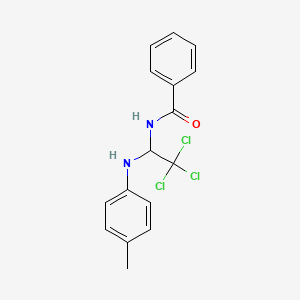
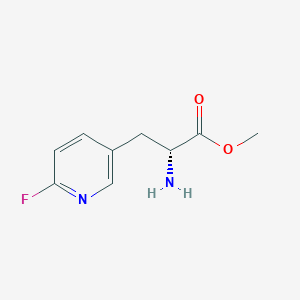
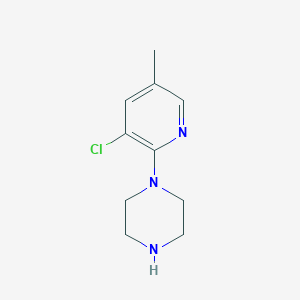

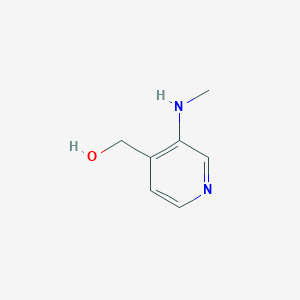
![5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13116240.png)
